molecular formula C16H19N5O3S2 B11254673 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B11254673
M. Wt: 393.5 g/mol
InChI Key: AQTJQNMHKLUQSR-UHFFFAOYSA-N
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Description

4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a piperidine sulfonyl group and a triazolothiazole moiety attached to a benzamide core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolothiazole ring . The piperidine sulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the benzamide moiety through an amide coupling reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE lies in its combination of the piperidine sulfonyl group and the triazolothiazole moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H19N5O3S2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C16H19N5O3S2/c22-14(17-15-18-19-16-21(15)10-11-25-16)12-4-6-13(7-5-12)26(23,24)20-8-2-1-3-9-20/h4-7H,1-3,8-11H2,(H,17,18,22)

InChI Key

AQTJQNMHKLUQSR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C4N3CCS4

Origin of Product

United States

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